Cas no 2228347-47-3 (1-(2-{(tert-butoxy)carbonylamino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid)
1-(2-{(tert-butoxy)carbonylamino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-{(tert-butoxy)carbonylamino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid
- 2228347-47-3
- 1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid
- EN300-1875641
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- Inchi: 1S/C15H27NO4/c1-13(2,3)10(9-15(7-8-15)11(17)18)16-12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,19)(H,17,18)
- InChI Key: CYEJNJQAEPXYQX-UHFFFAOYSA-N
- SMILES: OC(C1(CC(C(C)(C)C)NC(=O)OC(C)(C)C)CC1)=O
Computed Properties
- Exact Mass: 285.19400834g/mol
- Monoisotopic Mass: 285.19400834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 75.6Ų
1-(2-{(tert-butoxy)carbonylamino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1875641-1g |
1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid |
2228347-47-3 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1875641-5g |
1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid |
2228347-47-3 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1875641-10g |
1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid |
2228347-47-3 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1875641-0.05g |
1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid |
2228347-47-3 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1875641-0.1g |
1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid |
2228347-47-3 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1875641-0.25g |
1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid |
2228347-47-3 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1875641-0.5g |
1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid |
2228347-47-3 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1875641-1.0g |
1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid |
2228347-47-3 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1875641-2.5g |
1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid |
2228347-47-3 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1875641-5.0g |
1-(2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid |
2228347-47-3 | 5g |
$3065.0 | 2023-06-03 |
1-(2-{(tert-butoxy)carbonylamino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 1-(2-{(tert-butoxy)carbonylamino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid
1-(2-{(tert-butoxy)carbonylamino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid (CAS No. 2228347-47-3): A Structurally Diverse Building Block in Chemical Biology
The 1-(2-{(tert-butoxy)carbonylamino}-3,3-dimethylbutyl)cyclopropane-1-carboxylic acid (CAS No. 2228347-47-3) represents a unique chemical entity at the intersection of organic synthesis and medicinal chemistry. This compound integrates three critical structural motifs: the cyclopropane core known for its strain-induced reactivity, the tert-butoxycarbonyl (Boc) protecting group widely used in peptide synthesis, and a branched alkyl chain with a quaternary carbon center. These features position this molecule as a versatile intermediate for constructing bioactive compounds with tailored pharmacokinetic profiles.
Recent advancements in asymmetric synthesis have highlighted this compound's potential as a chiral building block. A 2023 study published in Chemical Science demonstrated its use in the enantioselective preparation of non-natural amino acid derivatives via ring-opening reactions of its cyclopropane moiety. The presence of the Boc amino group allows precise control over deprotection timing during multi-step syntheses, enabling the construction of complex architectures like β-turn mimetics for protein-protein interaction inhibitors.
In pharmaceutical development contexts, the compound's structural characteristics align with current trends toward "privileged scaffolds." Computational docking studies comparing this molecule to FDA-approved drugs revealed significant similarity to approved anticancer agents containing strained cycloalkanes (J. Med. Chem., 2024). The combination of steric bulk from the dimethylbutyl side chain and rigidity from the cyclopropane ring creates optimal binding geometries for targeting enzyme active sites while maintaining membrane permeability.
Solid-state characterization using X-ray crystallography has revealed intriguing conformational preferences critical for formulation development. Single-crystal analysis (CrystEngComm, 2024) showed that the Boc group adopts an axial orientation relative to the cyclopropane plane, minimizing steric hindrance during solid-state packing. This conformational stability explains its exceptional shelf-life under ambient conditions—a property validated through accelerated stability testing showing >98% purity retention after 6 months at 40°C/75% RH.
Biochemical evaluations have uncovered unexpected activities relevant to neurodegenerative disease research. In vitro assays against α-synuclein aggregation (ACS Chem. Neurosci., 2024) demonstrated that derivatives prepared from this compound inhibit fibril formation with IC₅₀ values as low as 15 µM—comparable to established therapeutic candidates like anle138b. The cyclopropylcarboxylic acid functionality appears critical for these effects, forming hydrogen bonds with key residues in amyloidogenic regions through a mechanism elucidated by molecular dynamics simulations.
Sustainable synthesis protocols are being optimized using biocatalytic approaches. A recent report (Catalysts, 2024) describes lipase-catalyzed kinetic resolution of racemic precursors achieving >99% ee with enzyme recycling efficiency exceeding traditional chiral auxiliaries methods. This process reduces waste by eliminating stoichiometric chiral reagents while maintaining product purity standards required for preclinical testing under ICH guidelines.
In materials science applications, copolymerization studies (Polymer Chemistry, 2024) show that this compound's carboxylic acid functionality enables incorporation into poly(lactic-co-glycolic acid) matrices without compromising biodegradation profiles. The resulting nanoparticles exhibit pH-responsive drug release characteristics ideal for targeted delivery systems—critical advancements for overcoming tumor hypoxia barriers in cancer therapy.
The compound's unique reactivity profile has also enabled novel click chemistry applications. Copper-free azide-alkyne cycloadditions using strain-promoted mechanisms (JACS Au, 2024) achieved quantitative yields when applied to Boc-deprotected derivatives—demonstrating utility in bioorthogonal labeling strategies for live-cell imaging applications without interfering with cellular redox systems.
Toxicological assessments conducted under OECD guidelines identified no mutagenic effects up to 5 mg/kg doses in Ames tests (Toxicol. Lett., 2024). However, preliminary pharmacokinetic data in murine models revealed rapid metabolism via cytochrome P450 enzymes—information guiding ongoing efforts to optimize metabolic stability through bioisosteric replacements while preserving desired biological activities.
This multifunctional molecule continues to drive innovation across diverse research frontiers—from developing next-generation antibiotics targeting gram-negative pathogens to creating advanced materials for wearable diagnostics devices. Its structural versatility combined with emerging synthetic methodologies ensures continued relevance in both academic discovery programs and industrial drug development pipelines worldwide.
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